N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate
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Overview
Description
N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is a chemical compound with the molecular formula C11H12N2·ClH·2H2O. It is a solid substance commonly used in various scientific research fields. This compound is known for its unique structure, which includes a quinoline ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate typically involves the reaction of 3-quinolinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The crystallization process is carefully controlled to obtain the dihydrate form, which is essential for its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline ring.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- Cyclopentyl (2-quinolinyl)methanamine hydrochloride
- N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride
Uniqueness
N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-methyl-1-quinolin-3-ylmethanamine;dihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH.2H2O/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;;;/h2-6,8,12H,7H2,1H3;1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKADZZJCTCYTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N=C1.O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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